molecular formula C10H13NO2 B582948 (S)-3-(Phenylamino)butanoic acid CAS No. 142925-36-8

(S)-3-(Phenylamino)butanoic acid

Cat. No. B582948
CAS RN: 142925-36-8
M. Wt: 179.219
InChI Key: FXGNIWAMJJDYMZ-QMMMGPOBSA-N
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Description

“(S)-3-(Phenylamino)butanoic acid” is a compound that falls under the category of butanoic acids . Butanoic acid, also known as butyric acid, is an oily colorless liquid with the chemical formula C4H8O2 . It is a short-chain saturated fatty acid found in the form of esters in animal fats and plant oils .


Synthesis Analysis

The synthesis of “(S)-3-(Phenylamino)butanoic acid” and similar compounds often involves multicomponent reactions . For instance, the Petasis Reaction enables the preparation of amines and their derivatives such as α-amino acids . The reaction proceeds via an imine with the organic ligand of the boronic acid acting as the nucleophile .


Molecular Structure Analysis

The molecular structure of “(S)-3-(Phenylamino)butanoic acid” can be analyzed using various databases such as PubChem, ChemExper, ChemSpider, and Emolecules . These databases provide valuable information about the compound’s structure, properties, and potential applications .


Chemical Reactions Analysis

The chemical reactions of “(S)-3-(Phenylamino)butanoic acid” and similar compounds can be complex and dependent on various factors . For instance, boronic acids and their esters, which are highly considered compounds for the design of new drugs and drug delivery devices, are only marginally stable in water . Their hydrolysis is dependent on the substituents in the aromatic ring and the pH .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(S)-3-(Phenylamino)butanoic acid” can be analyzed using tools such as ProtParam . This tool allows the computation of various physical and chemical parameters for a given protein or compound .

Scientific Research Applications

  • Synthesis and Structural Analysis : Ethyl 2-acetyl-3-(phenylamino)butanoate intermediates, related to (S)-3-(Phenylamino)butanoic acid, have been traced in the synthesis of N-arylpiperidone. These intermediates are studied for their structural confinement and stereochemistry using 2D NMR spectroscopy and X-ray crystallography (Rajesh et al., 2012).

  • Antimicrobial Activity : Derivatives of 3-[(2-Hydroxyphenyl)amino]butanoic acid have shown significant antimicrobial activity against pathogens like Staphylococcus aureus and Mycobacterium luteum, as well as antifungal activity against Candida tenuis and Aspergillus niger (Mickevičienė et al., 2015).

  • Intermediate for Synthesis of Inhibitors : 4-(3-Amino-2-carboxy phenyl) butanoic acid, an analogue, serves as a key intermediate for synthesizing new thymidylate syntheses inhibitors, showcasing its importance in pharmaceutical synthesis (Yuan Guo-qing, 2013).

  • Antifungal Activity : Phenylpyrrole-substituted tetramic acid derivatives derived from 4-(2,4-dioxopyrrolidin-3-ylidene)-4-(phenylamino)butanoic acids have displayed good inhibitory activity against phytopathogenic fungi, highlighting its potential in agriculture (Xu et al., 2016).

  • Biotransformation and Pharmacological Potential : The biotransformation and pharmacological potential of derivatives of (S)-3-(Phenylamino)butanoic acid, such as 4-(2-methyl-3-(4-chlorobenzoyl)phenyl)butanoic acid, have been explored, showing diverse metabolic pathways in different species (Pottier et al., 1978).

  • Potential Anti-Diabetic Agents : Derivatives of indolyl butanoic acid have shown significant potential as anti-diabetic agents, showcasing its role in the development of new therapeutics (Nazir et al., 2018).

  • Chemoenzymatic Synthesis : A solvent-free, chemoenzymatic process has been developed for the continuous production of the chiral -amino acid ester ethyl (S)-3-(benzylamino)butanoate, demonstrating its application in industrial-scale synthesis (Strompen et al., 2013).

  • Algicidal Activity : The compound 3-(3-indolyl)butanoic acid has been identified as an effective algicide, particularly in hydroponic cultures, suggesting its potential application in agriculture (Nonomura et al., 2001).

Safety and Hazards

The safety and hazards of “(S)-3-(Phenylamino)butanoic acid” and similar compounds are subject to regulatory clearance in the European Union and other regions . The current risk-assessment practices tend to focus exclusively on setting maximum daily limits .

Future Directions

The future directions of research on “(S)-3-(Phenylamino)butanoic acid” and similar compounds could involve further exploration of their bioelectrocatalytic properties . Bioelectrocatalysis is an interdisciplinary research field combining biocatalysis and electrocatalysis via the utilization of materials derived from biological systems as catalysts to catalyze the redox reactions occurring at an electrode .

properties

IUPAC Name

(3S)-3-anilinobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-8(7-10(12)13)11-9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3,(H,12,13)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXGNIWAMJJDYMZ-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC(=O)O)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-(Phenylamino)butanoic acid

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of aniline (3.0 g, 32 mmol) and crotonic acid (2.0 g, 23 mmol) in toluene (20 mL ) was heated at reflux for 18 h. Removal of solvent and chromatography (silica gel, EtOAc/hexane, 9/1) of the crude material afforded 2.5 g (61%) of 3-phenylaminobutanoic acid. The acid was treated with PPA (20 mL) at 110° C. for 6 h and the reaction mixture was poured into ice water (50 mL) and then was neutralized with Na2CO3 to pH 7. Extraction with EtOAc (3×60 mL) followed by chromatography (silica gel, EtOAc/hexane, 4/6) afforded 1.0 g (44%) of 1,2,3,4-tetrahydro-2-methyl-4-quinolinone (structure 59A of Scheme XLVIII, where R1═R3=H, R2=methyl) as a yellow solid. The quinolinone was treated with di-tert-butyl dicarbonate (2.2 g, 10 mmol) and DMAP (0.84 g, 6.8 mmol) in THF (15 mL) for 16 h followed by chromatography (silica gel, EtOAc/hexane, 2/8) to afford 1.1 g (68%) of 1-tert-butoxycarbonyl-1,2,3,4-tetrahydro-2-methyl-4-quinolinone as a yellow oil. Data for 1-tert-butoxycarbonyl-1,2,3,4-tetrahydro-2-methyl-4-quinolinone: 1H NMR (400 MHz, CDCl3) 7.99 (d, J=7.5, 1H), 7.78 (d, J=7.5, 1H), 7.50 (t, J=7.5, 1H), 7.12 (t, J=7.5, 1H), 5.10 (m, 1H), 3.04 (dd, J=17.3, 5.8, 1H), 2.57 (dd, J=17.3, 1.7, 1H), 1.56 (s, 9H), 1.22 (d, J=6.9, 3H).
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